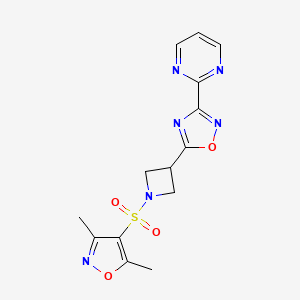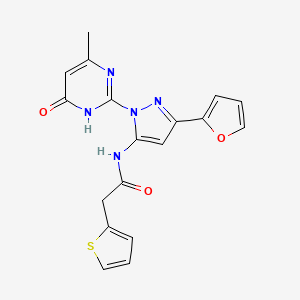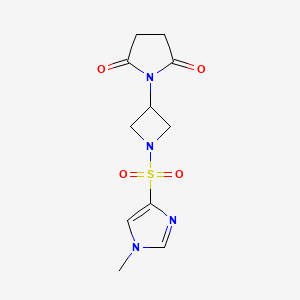![molecular formula C16H17NO2S B2999863 4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide CAS No. 339100-15-1](/img/structure/B2999863.png)
4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide is a chemical compound . It has a linear formula of C22H20N2O3 and a molecular weight of 360.416 .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . The molecular formula is C16H17NO2S .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For instance, the molecular weight can be calculated based on its molecular formula .Scientific Research Applications
Quantitative Analysis and Pharmacokinetics
Research on structurally similar compounds, such as "5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide," a glyburide analogue, highlights the development and validation of bioanalytical methods using micro-extraction and LC-MS/MS. These methods enable the quantification of such compounds in biological matrices, underscoring their significance in pharmacokinetic evaluations (Zalavadia, 2016).
Neurological Research Applications
A study involving "4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide" as a molecular imaging probe for serotonin 1A receptors in Alzheimer's disease offers insights into the neurological applications of benzamide derivatives. This compound facilitates the quantification of receptor densities, providing valuable information for understanding and diagnosing neurological conditions (Kepe et al., 2006).
Antimicrobial and Corrosion Inhibition
The synthesis, characterization, and study of N-phenyl-benzamides, including those with methoxy substituents, for the acidic corrosion of mild steel demonstrate the dual functionality of such compounds. These studies not only reveal their antimicrobial properties but also their potential as corrosion inhibitors, highlighting their importance in materials science (Mishra et al., 2018).
Fluorescence Enhancement and Probe Development
Research on glibenclamide, a compound with structural similarities, showcases its ability to enhance the intrinsic fluorescence intensity of certain ions, suggesting potential applications in developing fluorimetric probes. This demonstrates the utility of benzamide derivatives in biochemical assay development and analytical chemistry (Faridbod et al., 2009).
Oxidation and Chemical Reactions
Studies on the oxidation of methoxy substituted benzyl phenyl sulfides provide insights into the reactivity and chemical properties of sulfides in the presence of high valent oxoruthenium compounds. This research contributes to the broader understanding of chemical reaction mechanisms and the development of oxidation processes (Lai et al., 2002).
Mechanism of Action
The mechanism of action of similar compounds, such as 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, is through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.
properties
IUPAC Name |
4-methoxy-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-14-9-7-13(8-10-14)16(18)17-11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQJIVSPWGJCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2999781.png)
![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)
![1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2999787.png)
![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999788.png)
![2-(7-benzyl-4-oxo-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2999790.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2999791.png)
![Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2999793.png)
![4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2999794.png)


![N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2999800.png)

